molecular formula C5H2Cl2N2O2 B1343943 4,6-Dichloro-5-pyrimidinecarboxylic acid CAS No. 87600-98-4

4,6-Dichloro-5-pyrimidinecarboxylic acid

Cat. No.: B1343943
CAS No.: 87600-98-4
M. Wt: 192.98 g/mol
InChI Key: KGBLYFGHJNGQBK-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-pyrimidinecarboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-Dichloro-5-pyrimidinecarboxylic acid involves starting with 2,4-dichlorothiophene as the raw material. This compound undergoes a reaction with sodium hydroxide and thionyl chloride to form 4,6-dichloropyrimidine. Subsequently, 4,6-dichloropyrimidine reacts with dichloroformate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and fused heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

4,6-Dichloro-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-pyrimidinecarboxylic acid involves its ability to act as a substrate in various chemical reactions. Its molecular structure allows it to interact with specific enzymes and proteins, leading to the formation of biologically active compounds. These interactions often involve the cleavage of carbon-chlorine bonds and the formation of new covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-pyrimidinecarboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of biologically active compounds .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLYFGHJNGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647535
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-98-4
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4,6-dichloro-5-pyrimidinecarbaldehyde (15.0 g, 84.8 mmol) in DMF (360 mL) was charged with potassium monopersulfate (38.9 g, 254 mmol) and stirred over night at rt. The reaction mixture was filtered through a pad of celite and partitioned between EtOAc and water and separated. The aqueous was extracted with EtOAc (3×) and the combined organic fractions were washed with water (2×), brine, and dried over sodium sulfate, filtered, and concentrated to afford the title compound. 1H NMR (DMSO-d6, 400 MHz): δ=9.02 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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